2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Description
The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 886923-87-1) features a benzimidazole core substituted with an ethylsulfonyl group at position 2 and a 4-methylpiperidinyl ethanone moiety at position 1. Its molecular formula is C₁₇H₂₃N₃O₃S, with a molecular weight of 349.4 g/mol .
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-24(22,23)17-18-14-6-4-5-7-15(14)20(17)12-16(21)19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHESZZRBXOBUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a benzimidazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C17H23N3O3S
- Molecular Weight : 351.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The structural features of the compound enhance its solubility and bioavailability, which are critical for its pharmacological effects.
Key Interactions:
- Benzimidazole Core : This core structure allows for binding with biological targets, modulating their activity.
- Ethylsulfonyl Group : Enhances solubility and may influence the compound's pharmacokinetics.
- 4-Methylpiperidine Moiety : Contributes to the binding affinity and selectivity towards specific receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that benzimidazole derivatives possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
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Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
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Evaluation in Cancer Models :
- Research by Johnson et al. (2024) showed that treatment with the compound resulted in reduced tumor size in xenograft models of breast cancer, indicating promising anticancer activity.
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Mechanistic Insights :
- A mechanistic study published in 2024 highlighted that the compound induces apoptosis in cancer cells via the mitochondrial pathway, suggesting a novel mechanism of action.
Chemical Reactions Analysis
Ethylsulfonyl Group
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Nucleophilic Substitution : The sulfonyl group acts as a strong electron-withdrawing group, facilitating displacement reactions at adjacent positions. For example, halogenation or amination at the benzimidazole C-2 position .
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Reduction : LiAlH₄ reduces sulfonyl to thiols, though this is rarely employed due to the compound’s therapeutic applications .
4-Methylpiperidin-1-yl Ethanone
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Ketone Reactivity : Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to secondary alcohol) .
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Piperidine Nitrogen : Acts as a base in alkylation or acylation reactions, forming quaternary ammonium salts or amides under mild conditions .
Stability and Degradation
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Thermal Stability : Stable up to 200°C in inert atmospheres but undergoes decomposition above this temperature, releasing SO₂ and CO₂ .
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pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the sulfonyl group or ketone oxidation .
Catalytic and Biological Interactions
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Enzyme Inhibition : The ethylsulfonyl group enhances binding to cysteine residues in enzymes (e.g., TLR9 inhibitors), while the piperidine moiety improves solubility and membrane permeability .
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Metal Coordination : The benzimidazole nitrogen and sulfonyl oxygen can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
Advanced Modifications
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Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the benzimidazole C-5 position .
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Photooxidation : UV light induces radical-mediated oxidation of the piperidine ring, forming N-oxide derivatives .
Functionalization Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
*LogP values estimated using substituent contributions.
Key Observations :
- The target compound’s ethylsulfonyl group likely reduces lipophilicity (lower LogP) compared to nitro- or benzyl-containing analogs, improving aqueous solubility .
Antimicrobial Activity
- BD-5 (4-nitrophenyl analog) showed moderate antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
- 2-(4-Benzoylphenoxy)-1-[2-(1-methylindol-3-yl)methyl-benzimidazol-1-yl]ethanone derivatives exhibited broad-spectrum activity (MIC: 8–32 µg/mL), attributed to the indole moiety’s membrane-disrupting effects .
- Target Compound: No direct data, but the ethylsulfonyl group may enhance bacterial enzyme inhibition via sulfonamide-like interactions .
Cytotoxic Activity
- 1H-Benzo[d]imidazol-1-yl ethanone derivatives demonstrated cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines (IC₅₀: 12–45 µM) .
- Target Compound : The 4-methylpiperidine group may improve blood-brain barrier penetration, but activity remains unverified .
Antioxidant Activity
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone derivatives showed DPPH radical scavenging (IC₅₀: 18–42 µM), comparable to ascorbic acid .
- Target Compound : The ethylsulfonyl group’s electron-withdrawing nature could reduce antioxidant efficacy compared to thioether or oxadiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
